6-羟基己酸钠

概述

描述

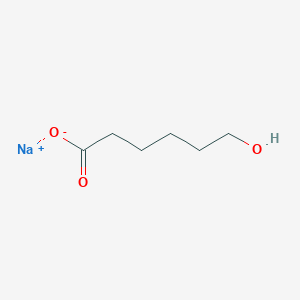

Sodium 6-hydroxyhexanoate is a chemical compound with the molecular formula C6H11NaO3. It is the sodium salt of 6-hydroxyhexanoic acid and is known for its applications in various fields, including polymer chemistry and biochemistry. The compound is characterized by its white powder form and is soluble in water.

科学研究应用

Sodium 6-hydroxyhexanoate has a wide range of applications in scientific research:

Polymer Chemistry: It is used as a monomer in the synthesis of polyhydroxyalkanoates (PHAs), which are biodegradable polymers.

Biochemistry: It serves as a substrate in enzyme-catalyzed reactions to study enzyme kinetics and mechanisms.

Medicine: It is investigated for its potential use in drug delivery systems due to its biocompatibility.

Industry: It is used in the production of biodegradable plastics and as an intermediate in the synthesis of other chemicals

作用机制

Target of Action

Sodium 6-hydroxyhexanoate primarily targets enzymes involved in a multi-enzyme cascade reaction for the synthesis of 6-hydroxyhexanoic acid . The primary targets include alcohol dehydrogenase and Baeyer-Villiger monooxygenase (CHMO), which are co-expressed in whole cells of Escherichia coli . These enzymes play a crucial role in the conversion of cyclohexanol to ε-caprolactone .

Mode of Action

The compound interacts with its targets in a sequential manner. Initially, cyclohexanol is converted to cyclohexanone by an alcohol dehydrogenase . During this process, NADP+ is reduced to NADPH . Subsequently, NADPH is consumed in the conversion of cyclohexanone to ε-caprolactone by the cyclohexanone monooxygenase (CHMO) . This interaction results in the formation of ε-caprolactone, which is then converted into 6-hydroxyhexanoic acid .

Biochemical Pathways

The affected pathway is the multi-enzyme cascade reaction that leads to the synthesis of 6-hydroxyhexanoic acid . This pathway is efficient as it eliminates the undesired accumulation of intermediates and attains high atom efficiency toward the desired product . The pathway also allows for the handling of unstable intermediates and shifts an unfavorable reaction equilibrium toward the end product .

Pharmacokinetics

The compound’s molecular weight is 15414 g/mol , which could influence its absorption and distribution in the body

Result of Action

The result of Sodium 6-hydroxyhexanoate’s action is the production of 6-hydroxyhexanoic acid . This compound serves as an intermediate in polymer chemistry . Products derived from 6-hydroxyhexanoic acid include 1,6-hexanediol via a single step hydrogenolysis or adipic acid by oxidation . It can also undergo direct condensation polymerization to produce co-polymers with lactic acid .

Action Environment

The action, efficacy, and stability of Sodium 6-hydroxyhexanoate can be influenced by various environmental factors. For instance, the efficiency of the multi-enzyme cascade reaction can be affected by the supply of external NADPH or NADP+ . Additionally, the product inhibition caused by the ε-caprolactone formed by the CHMO can be overcome by the use of lipase CAL-B for in situ conversion into 6-hydroxyhexanoic acid

生化分析

Biochemical Properties

Sodium 6-hydroxyhexanoate plays a significant role in biochemical reactions, particularly in the synthesis of polyhydroxyalkanoates (PHAs), which are biopolyesters produced by various bacteria. It interacts with enzymes such as polyhydroxyalkanoate synthase, which catalyzes the polymerization of hydroxyalkanoate monomers to form PHAs . Additionally, sodium 6-hydroxyhexanoate is involved in multi-enzyme cascade reactions, where it interacts with enzymes like alcohol dehydrogenase and Baeyer-Villiger monooxygenase . These interactions facilitate the conversion of substrates into valuable chemical products, highlighting the compound’s importance in biochemical processes.

Cellular Effects

Sodium 6-hydroxyhexanoate influences various cellular processes and functions. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, in microbial cells, sodium 6-hydroxyhexanoate is involved in the synthesis of polyhydroxyalkanoates, which can regulate bacterial metabolism and improve the robustness of non-PHA-producing microorganisms . Additionally, the compound’s role in enzyme cascade reactions can impact cellular processes by facilitating the production of intermediate metabolites that are essential for cell function .

Molecular Mechanism

The molecular mechanism of sodium 6-hydroxyhexanoate involves its interaction with specific enzymes and biomolecules. For example, in the synthesis of polyhydroxyalkanoates, sodium 6-hydroxyhexanoate acts as a substrate for polyhydroxyalkanoate synthase, which catalyzes the polymerization of hydroxyalkanoate monomers . The compound also participates in multi-enzyme cascade reactions, where it is converted into 6-hydroxyhexanoic acid by alcohol dehydrogenase and Baeyer-Villiger monooxygenase . These interactions highlight the compound’s role in enzyme-mediated biochemical processes and its impact on cellular metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of sodium 6-hydroxyhexanoate can change over time due to factors such as stability and degradation. The compound’s stability is influenced by storage conditions, with recommendations to store it at -10°C to maintain its integrity . Over time, sodium 6-hydroxyhexanoate may degrade, affecting its efficacy in biochemical reactions. Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in the synthesis of polyhydroxyalkanoates, which can accumulate in cells and influence their metabolic processes .

Dosage Effects in Animal Models

The effects of sodium 6-hydroxyhexanoate vary with different dosages in animal models. Studies have shown that varying the dosage can impact the compound’s efficacy and potential toxicity. For instance, at lower dosages, sodium 6-hydroxyhexanoate may effectively participate in biochemical reactions without causing adverse effects. At higher dosages, the compound may exhibit toxic effects, highlighting the importance of dosage optimization in experimental settings .

Metabolic Pathways

Sodium 6-hydroxyhexanoate is involved in several metabolic pathways, including the synthesis of polyhydroxyalkanoates and the oxidation of 1,6-hexanediol. The compound is susceptible to both β-oxidation and ω-oxidation pathways, with the latter being the exclusive pathway for its degradation . These metabolic pathways involve enzymes such as alcohol dehydrogenase and Baeyer-Villiger monooxygenase, which facilitate the conversion of sodium 6-hydroxyhexanoate into intermediate metabolites .

Transport and Distribution

Within cells and tissues, sodium 6-hydroxyhexanoate is transported and distributed through specific mechanisms. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes. Additionally, sodium 6-hydroxyhexanoate’s localization and accumulation within cells can be influenced by its interactions with other biomolecules, affecting its overall distribution and efficacy in biochemical reactions .

Subcellular Localization

The subcellular localization of sodium 6-hydroxyhexanoate is crucial for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, in the synthesis of polyhydroxyalkanoates, sodium 6-hydroxyhexanoate may localize to specific regions within microbial cells where the polymerization process occurs . Understanding the subcellular localization of sodium 6-hydroxyhexanoate can provide insights into its role in cellular metabolism and biochemical processes.

准备方法

Synthetic Routes and Reaction Conditions: Sodium 6-hydroxyhexanoate can be synthesized through the hydrolysis of ε-caprolactone. The process involves the following steps:

Hydrolysis of ε-caprolactone: ε-caprolactone is hydrolyzed using a base such as sodium hydroxide to produce 6-hydroxyhexanoic acid.

Neutralization: The 6-hydroxyhexanoic acid is then neutralized with sodium hydroxide to form sodium 6-hydroxyhexanoate.

Industrial Production Methods: In industrial settings, the production of sodium 6-hydroxyhexanoate often involves multi-enzyme cascade reactions. For example, whole cells of Escherichia coli co-expressing an alcohol dehydrogenase and a Baeyer-Villiger monooxygenase are used to convert cyclohexanol to 6-hydroxyhexanoic acid, which is then neutralized to form sodium 6-hydroxyhexanoate .

化学反应分析

Types of Reactions: Sodium 6-hydroxyhexanoate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to adipic acid.

Reduction: It can be reduced to 1,6-hexanediol.

Substitution: It can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.

Reduction: Hydrogen gas in the presence of a catalyst such as palladium on carbon.

Substitution: Sodium hydride in dimethylformamide (DMF) can be used for nucleophilic substitution reactions.

Major Products:

Oxidation: Adipic acid.

Reduction: 1,6-hexanediol.

Substitution: Various substituted hexanoates depending on the nucleophile used.

相似化合物的比较

- Sodium 4-hydroxy-2-methylbutyrate

- Sodium 5-hydroxyvalerate

- Sodium 6-hydroxyhexanoate

Comparison:

- Sodium 4-hydroxy-2-methylbutyrate: This compound has a shorter carbon chain and a methyl group, making it less flexible compared to sodium 6-hydroxyhexanoate.

- Sodium 5-hydroxyvalerate: This compound has one less carbon atom, which affects its physical properties and reactivity.

- Sodium 6-hydroxyhexanoate: It has a longer carbon chain, providing more flexibility and making it suitable for polymer synthesis .

Sodium 6-hydroxyhexanoate stands out due to its longer carbon chain and its versatility in various chemical reactions and applications.

生物活性

Sodium 6-hydroxyhexanoate, the sodium salt of 6-hydroxyhexanoic acid, is a compound with significant biological activity, particularly in microbial systems. It plays a crucial role in various biochemical processes, notably in the synthesis of polyhydroxyalkanoates (PHAs), which are biodegradable polymers produced by numerous microorganisms. This article delves into the biological activity of sodium 6-hydroxyhexanoate, discussing its mechanisms of action, applications, and relevant research findings.

- Molecular Formula : CHNaO

- Molecular Weight : Approximately 154.14 g/mol

- CAS Number : 5299-61-6

Sodium 6-hydroxyhexanoate primarily targets enzymes involved in the multi-enzyme cascade reaction for synthesizing 6-hydroxyhexanoic acid. The compound interacts sequentially with its targets:

- Conversion of Cyclohexanol : Initially, cyclohexanol is converted to cyclohexanone by an alcohol dehydrogenase.

- Enzymatic Interactions : It influences enzymes such as polyhydroxyalkanoate synthase, which catalyzes the polymerization of hydroxyalkanoate monomers to form PHAs.

- Cellular Effects : The compound affects cellular processes, including gene expression and metabolism, enhancing the robustness of non-PHA-producing microorganisms by facilitating PHA production.

Biological Activity and Applications

Sodium 6-hydroxyhexanoate exhibits several biological activities:

- Microbial Metabolism : It is involved in metabolic pathways that convert cyclohexanol to 6-hydroxyhexanoic acid through multi-enzyme reactions. Studies have shown that it enhances microbial processes aimed at producing PHAs .

- Biopolymer Synthesis : As a monomer in PHA synthesis, sodium 6-hydroxyhexanoate contributes to the properties and applications of biodegradable materials .

- Pharmacokinetics : Environmental factors such as pH and temperature can influence its stability and efficacy during biological processes.

Case Studies and Research Findings

- Microbial Utilization : Research has demonstrated that alkane-utilizing strains of Pseudomonas spp. can omega-oxidize hexanoate and 6-hydroxyhexanoate into adipic acid with significant yields. This highlights the compound's role as a substrate for microbial metabolism .

- Enzyme Kinetics : Studies using knockout cell lines have shown that specific acyl-CoA dehydrogenases (ACAD10 and ACAD11) metabolize shorter-chain hydroxy fatty acids, indicating the compound's involvement in fatty acid β-oxidation pathways .

- Polymer Chemistry Applications : Sodium 6-hydroxyhexanoate is utilized in scientific research for studying enzyme kinetics and mechanisms, as well as in drug delivery systems due to its biocompatibility .

Comparative Analysis

The following table summarizes the structural similarities between sodium 6-hydroxyhexanoate and related compounds:

| Compound Name | Molecular Formula | Similarity | Unique Features |

|---|---|---|---|

| Ethyl 6-hydroxyhexanoate | CHO | High | An ester form with different solubility properties |

| Hexanoic Acid | CHO | Moderate | A saturated fatty acid without a hydroxyl group |

| Caproic Acid | CHO | Moderate | Known for its unpleasant odor; used in flavoring |

| Sodium Caprate | CHNaO | Moderate | A sodium salt used as an emulsifier |

属性

CAS 编号 |

5299-61-6 |

|---|---|

分子式 |

C6H12NaO3 |

分子量 |

155.15 g/mol |

IUPAC 名称 |

sodium;6-hydroxy-6-oxohexan-1-olate |

InChI |

InChI=1S/C6H12O3.Na/c7-5-3-1-2-4-6(8)9;/h7H,1-5H2,(H,8,9); |

InChI 键 |

RECSGXMAOMHKMW-UHFFFAOYSA-N |

SMILES |

C(CCC(=O)[O-])CCO.[Na+] |

规范 SMILES |

C(CCC(=O)O)CCO.[Na] |

Pictograms |

Irritant |

产品来源 |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。